molecular formula C14H15N3O B1326751 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile CAS No. 1017668-90-4

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile

Cat. No. B1326751
CAS RN: 1017668-90-4
M. Wt: 241.29 g/mol
InChI Key: FWMZZSJIPJRTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides and 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles involves the use of amino groups adjacent to carbonitrile functionalities, which are also present in the target compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that provide a good yield of the desired products. For example, the preparation of pyrazole bromide, a precursor to 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, is achieved through a two-step process that includes a selective Sandmeyer reaction . Similarly, the synthesis of imidazo[1,2-b]pyrazole derivatives is performed via a one-pot, four-component condensation reaction, indicating that complex heterocyclic structures can be efficiently assembled from simple starting materials .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers feature aromatic rings, such as the phenyl group, and heterocyclic components, like pyrazole and imidazo[1,2-b]pyrazole rings. These structural elements are important for the biological activity and chemical reactivity of the compounds. The presence of tert-butyl groups is also noted, which can influence the steric properties of the molecules .

Chemical Reactions Analysis

The reactivity of the compounds is highlighted by their ability to undergo further chemical transformations. For instance, the reaction of carbonyl compounds with 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile leads to the formation of tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related amides . This demonstrates the potential for the target compound to participate in similar reactions, given its related functional groups.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile are not directly reported, the properties of similar compounds can provide insights. The presence of amino and carbonitrile groups suggests potential for hydrogen bonding and dipolar interactions, which can affect solubility and reactivity. The bulky tert-butyl group may confer increased lipophilicity and impact the compound's overall shape and steric interactions with biological targets or during chemical reactions .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile and similar compounds are pivotal in synthetic organic chemistry, serving as foundational blocks for creating a variety of biologically significant heterocyclic compounds. Recent advancements have been made in utilizing these compounds via one-pot multicomponent reactions for the preparation of diverse heterocyclic structures, highlighting their versatility and importance in synthetic pathways (Patel, 2017).

Corrosion Inhibition

In materials science, derivatives of similar compounds have been studied for their corrosion inhibition capabilities, particularly for protecting mild steel in acidic solutions. Studies demonstrate that these compounds can significantly prevent corrosion, suggesting potential applications in industrial maintenance and preservation of metal structures (Yadav et al., 2016).

Antimicrobial Activity

The antimicrobial properties of derivatives of 5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile have been explored, with some novel Schiff bases demonstrating significant activity. This suggests potential for these compounds to be developed into new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Puthran et al., 2019).

Reactivity and Transformation Studies

Research into the reactivity of related compounds has yielded insights into their behavior under various chemical conditions, enabling the synthesis of complex molecules with potential pharmacological actions. These studies are foundational for developing new drugs and understanding the chemical nature of these compounds (Mironovich & Shcherbinin, 2014).

Green Chemistry Applications

The exploration of environmentally friendly synthesis methods for related compounds emphasizes the chemical community's commitment to sustainable practices. Using safe catalysts and green solvents, researchers have developed efficient processes for creating densely functionalized pyrazoles, demonstrating the compound's role in advancing green chemistry (Kiyani & Bamdad, 2018).

properties

IUPAC Name

5-amino-3-(4-tert-butylphenyl)-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-14(2,3)10-6-4-9(5-7-10)12-11(8-15)13(16)18-17-12/h4-7H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMZZSJIPJRTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=C2C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-(4-tert-butylphenyl)isoxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.